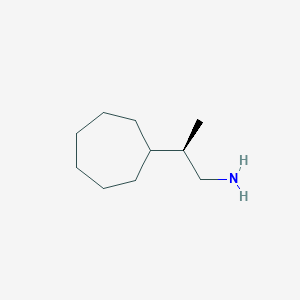
6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a pyridazine derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the development of various diseases. It may also modulate certain signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antibacterial activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide in lab experiments is its potential to target multiple diseases. It has shown promise in the treatment of various diseases, which makes it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it works in the body.
Direcciones Futuras
There are several future directions for research on 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to investigate its effects on cognitive function and neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Studies have shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves the reaction of 2-methyl-1H-imidazole-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate, followed by the reaction with 3-chloropyridazine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Research has shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-7-15-4-5-19(7)9-3-2-8(17-18-9)10(20)16-6-11(12,13)14/h2-5H,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYBMHOEWYQKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)
![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)


![1-methyl-8-(3-methylphenyl)-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2945991.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)